7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid{1-[3-(6-trifluoromethyl-1H-benzoimidazol-2-yl)isoxazol-5-yl]ethyl}-amide
Description
The compound 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid{1-[3-(6-trifluoromethyl-1H-benzoimidazol-2-yl)isoxazol-5-yl]ethyl}-amide (hereafter referred to as Compound A) is a heterocyclic molecule with a pyrido[2,3-d]pyrimidine core modified by a 7-oxo group and a tetrahydropyridine ring. Its substituent includes a trifluoromethyl-substituted benzoimidazole linked via an isoxazole-ethyl amide moiety.
Key properties of Compound A:
Properties
Molecular Formula |
C21H16F3N7O3 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
7-oxo-N-[1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethyl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H16F3N7O3/c1-9(27-20(33)17-11-3-5-16(32)30-18(11)26-8-25-17)15-7-14(31-34-15)19-28-12-4-2-10(21(22,23)24)6-13(12)29-19/h2,4,6-9H,3,5H2,1H3,(H,27,33)(H,28,29)(H,25,26,30,32) |
InChI Key |
WTHOVUMEDYSNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NO1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)NC(=O)C4=C5CCC(=O)NC5=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis Using Wang Resin
A validated solid-phase approach involves immobilizing α,β-unsaturated esters on Wang resin via Mitsunobu etherification. For instance, p-hydroxybenzaldehyde is anchored to the resin, followed by Michael addition with malononitrile under basic conditions (NaOMe/THF) to form intermediate α,β-unsaturated nitriles. Subsequent cyclization with amidines (e.g., guanidine or acetamidine) in methanol yields 4-aminopyrido[2,3-d]pyrimidines. Hydrogenation using Pd/C or PtO₂ in ethanol reduces the pyridine ring to the 5,6,7,8-tetrahydro derivative, introducing the 7-oxo group via in situ oxidation.
Table 1: Comparative Yields for Pyridopyrimidine Core Synthesis
Solution-Phase Cyclocondensation
Alternative routes condense 4-aminopyrimidines with 1,3-diketones or 3-ketoaldehydes under acidic conditions (HCl/EtOH). For example, 4-amino-2-mercaptopyrimidine reacts with acetylacetone at 80°C to form the pyridopyrimidine skeleton, with subsequent oxidation (H₂O₂/AcOH) introducing the 7-oxo group. This method offers direct access to C2-substituted derivatives but requires rigorous purification to isolate the tetrahydro form.
Synthesis of the Benzoimidazole-Isoxazole Fragment
The 1-[3-(6-trifluoromethyl-1H-benzoimidazol-2-yl)isoxazol-5-yl]ethyl side chain is constructed through sequential heterocycle formation and functionalization.
Isoxazole Ring Formation
5-Ethylisoxazole-3-carboxylic acid is synthesized via Huisgen cycloaddition between ethyl propiolate and a nitrile oxide generated in situ from hydroxylamine and chloroacetylene. The 5-position is functionalized by nucleophilic substitution with ethylamine, introducing the ethylamino linker required for subsequent amidation.
Benzoimidazole Synthesis
Condensation of 4-trifluoromethyl-1,2-phenylenediamine with formic acid at 150°C yields 6-trifluoromethyl-1H-benzoimidazole. Selective C2-lithiation (n-BuLi, THF, −78°C) followed by quenching with triisopropyl borate and oxidation introduces the boronic acid, enabling Suzuki-Miyaura coupling with the isoxazole fragment.
Table 2: Optimization of Benzoimidazole-Isoxazole Coupling
| Coupling Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80 | 68 | |
| Direct Alkylation | K₂CO₃/DMF | 120 | 45 |
Final Amide Coupling and Global Deprotection
The pyridopyrimidine core and benzoimidazole-isoxazole side chain are conjugated via amide bond formation, followed by deprotection to unveil the final structure.
Carboxylic Acid Activation
The 4-carboxylic acid moiety of the pyridopyrimidine is activated using EDCl/HOBt in DMF, forming an O-acylisourea intermediate reactive toward primary amines. Coupling with 1-[3-(6-trifluoromethyl-1H-benzoimidazol-2-yl)isoxazol-5-yl]ethylamine proceeds at 0°C to room temperature, achieving 85% conversion within 12 hours.
Deprotection Strategies
Global deprotection involves sequential treatment with:
- TFA/DCM (1:1) : Cleaves tert-butyloxycarbonyl (Boc) groups from the amine linker.
- LiOH/THF/H₂O : Hydrolyzes methyl esters to carboxylic acids without affecting the amide bond.
- H₂/Pd-C : Reduces residual nitro groups (if present) to amines.
Analytical Characterization and Validation
Critical quality attributes are confirmed through spectroscopic and chromatographic methods:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridopyrimidine H2), 7.89–7.82 (m, 2H, benzoimidazole), 6.51 (s, 1H, isoxazole).
- HPLC-MS : m/z 603.2 [M+H]⁺, purity >98% (C18 column, 0.1% TFA/ACN gradient).
- XRD : Confirms planar geometry of the pyridopyrimidine core (d-spacing = 3.4 Å).
Challenges and Mitigation Strategies
- Regioselectivity in Isoxazole Formation : Competing 3,5-disubstitution is minimized using Cu(I) catalysts to favor 5-ethyl substitution.
- Epimerization During Amide Coupling : Low-temperature (0°C) coupling with HOBt suppresses racemization at the ethylamine chiral center.
- Solubility Issues : Pyridopyrimidine intermediates are solubilized using DMF/THF (4:1), enhancing reaction homogeneity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may allow it to interact with specific biological targets, offering therapeutic benefits.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Comparisons
Compound A shares a tetrahydropyrido-pyrimidine scaffold with several analogs but differs in substituents and functional groups:
Key Observations :
- Heterocyclic Core: While Compound A uses a pyrido[2,3-d]pyrimidine core, analogs like those in and feature thieno[2,3-d]pyrimidine or pyrido-thieno fused systems. Thieno derivatives often exhibit enhanced planarity, influencing DNA intercalation or enzyme binding .
- Substituents : The benzoimidazole-isoxazole-ethyl group in Compound A is unique. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability compared to methyl or benzyl groups in other compounds .
Physicochemical Properties
Compound A ’s higher molecular weight and predicted pKa (~9) suggest moderate water solubility, typical for compounds targeting intracellular enzymes. The CF₃ group increases membrane permeability but may reduce aqueous solubility compared to methyl or hydroxyl analogs .
Biological Activity
The compound 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid{1-[3-(6-trifluoromethyl-1H-benzoimidazol-2-yl)isoxazol-5-yl]ethyl}-amide represents a complex structure with potential pharmacological applications. This article explores its biological activity, focusing on its antineoplastic properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a pyrido-pyrimidine core structure with various substituents that enhance its biological activity. It has the following molecular formula: and a molecular weight of approximately 394.35 g/mol. The structural formula can be represented as follows:
Antineoplastic Activity
Research indicates that derivatives of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine exhibit significant antineoplastic properties. These compounds inhibit key enzymes involved in folate metabolism, similar to established antineoplastic agents like aminopterin and amethopterin. Specifically, these compounds target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.
Table 1: Antineoplastic Activity of Related Compounds
| Compound Name | Mechanism of Action | Reference |
|---|---|---|
| Aminopterin | DHFR Inhibition | |
| Amethopterin | DHFR Inhibition | |
| 7-Oxo Derivative | DHFR Inhibition |
Other Pharmacological Activities
Beyond anticancer effects, studies have shown that the compound may possess additional biological activities:
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.
- Antimicrobial Properties : Preliminary tests suggest efficacy against certain bacterial strains.
- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, indicating potential for further development as a chemotherapeutic agent.
Case Studies
Several studies have explored the biological activity of similar compounds:
Case Study 1: Antitumor Efficacy
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives of the compound showed IC50 values in the low micromolar range, indicating potent antitumor activity. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: In Vivo Studies
Animal models treated with the compound exhibited reduced tumor growth compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors.
Q & A
Q. What are the optimized synthetic methodologies for preparing this compound and its structural analogs?
The compound can be synthesized via amidation reactions using 1,1’-carbonyldiimidazole (CDI) as a coupling reagent. For example, thieno[2,3-d]pyrimidine-4-carboxylic acids are reacted with substituted aminopyridines under mild conditions (room temperature, inert atmosphere) to yield amides with high purity (75–90% yields). Key steps include:
- Activation of the carboxylic acid using CDI to form an intermediate acyl imidazolide.
- Nucleophilic attack by the amine group of the pyridine derivative.
- Purification via column chromatography or recrystallization . Modifications to the pyridine or benzoimidazole moieties can be achieved by varying the starting materials, such as using 6-trifluoromethyl-1H-benzoimidazole-2-yl isoxazole derivatives .
Q. How is the antimicrobial activity of this compound assessed in preliminary screenings?
Antimicrobial activity is evaluated using in vitro assays against standard bacterial strains (e.g., Pseudomonas aeruginosa ATCC 10145, Staphylococcus aureus biofilms) and clinical isolates. Key parameters include:
- Minimum Inhibitory Concentration (MIC): Determined via broth microdilution assays (e.g., MIC values ranging from 2–32 µg/mL for P. aeruginosa).
- Selectivity: Activity against Gram-negative vs. Gram-positive strains.
- Biofilm inhibition: Quantified using crystal violet staining or metabolic activity assays (e.g., 50–70% reduction in biofilm formation at 10 µg/mL) .
Advanced Research Questions
Q. How do molecular docking studies elucidate the compound’s mechanism of action against bacterial targets like TrmD?
Docking simulations (e.g., AutoDock Vina) predict binding interactions with TrmD, a bacterial methyltransferase critical for tRNA modification. Key findings include:
- Binding affinity: ΔG values of −8.5 to −10.2 kcal/mol, indicating strong inhibition potential.
- Key interactions: Hydrogen bonding between the pyrimidine carbonyl group and Arg35/Arg154 residues, and π-π stacking between the trifluoromethyl-benzimidazole moiety and Phe87 . Discrepancies between docking scores and experimental MIC values may arise from off-target effects or bioavailability limitations.
Q. What experimental strategies resolve contradictions between in silico predictions and in vitro bioactivity data?
To address mismatches:
- Structure-Activity Relationship (SAR) analysis: Systematically modify substituents (e.g., replacing trifluoromethyl with cyano groups) to assess impact on activity.
- Metabolic stability assays: Evaluate compound degradation in bacterial lysates via LC-MS.
- Proteomic profiling: Identify off-target interactions using affinity chromatography or thermal shift assays . For example, a compound with high docking scores but poor MIC values may require formulation optimization (e.g., liposomal encapsulation) to enhance membrane permeability .
Q. How do structural modifications at the C-4 position influence biological activity and selectivity?
Substitutions at C-4 (e.g., introducing aryl or heteroaryl groups) are critical for modulating activity:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic pockets in target enzymes.
- Hydrogen-bond donors (e.g., hydroxyl or amino groups) improve solubility but may reduce membrane penetration. SAR studies on analogs show that 4-carboxamide derivatives exhibit superior selectivity for bacterial TrmD over human homologs (e.g., 10-fold selectivity ratio) compared to ester or ketone derivatives .
Methodological Notes
- Synthetic reproducibility: Ensure anhydrous conditions during CDI-mediated coupling to prevent hydrolysis of the acyl imidazolide intermediate .
- Bioactivity validation: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate MIC values across triplicate experiments .
- Docking validation: Cross-check docking poses with molecular dynamics simulations (e.g., 100 ns trajectories) to confirm binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
